molecular formula C7H5NO4 B039727 3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione CAS No. 124815-04-9

3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B039727
CAS No.: 124815-04-9
M. Wt: 167.12 g/mol
InChI Key: IDHKFYCHZBZJIB-UHFFFAOYSA-N
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Description

3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is a heterocyclic compound that features a fused pyrano and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can yield various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as exo-β-D-glucosaminidase and P38 MAP kinase proteins . These interactions can lead to the inhibition of enzyme activity, which is a key factor in its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is unique due to its fused pyrano and isoxazole ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

124815-04-9

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C7H5NO4/c1-3-6-4(12-8-3)2-5(9)11-7(6)10/h2H2,1H3

InChI Key

IDHKFYCHZBZJIB-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=O)OC(=O)C2

Canonical SMILES

CC1=NOC2=C1C(=O)OC(=O)C2

Origin of Product

United States

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